molecular formula C14H28N2O2 B14931586 N,N'-butane-1,4-diylbis(3-methylbutanamide)

N,N'-butane-1,4-diylbis(3-methylbutanamide)

Cat. No.: B14931586
M. Wt: 256.38 g/mol
InChI Key: LCXLLFGXPJNYJJ-UHFFFAOYSA-N
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Description

3-METHYL-N-[4-(3-METHYLBUTANAMIDO)BUTYL]BUTANAMIDE is an organic compound with the molecular formula C14H29NO2 It is a secondary amide, characterized by the presence of two amide groups and multiple alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[4-(3-METHYLBUTANAMIDO)BUTYL]BUTANAMIDE typically involves the reaction of 3-methylbutanoyl chloride with 4-(3-methylbutyl)amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[4-(3-METHYLBUTANAMIDO)BUTYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the amide groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-METHYL-N-[4-(3-METHYLBUTANAMIDO)BUTYL]BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[4-(3-METHYLBUTANAMIDO)BUTYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    3-METHYLBUTANAMIDE: A simpler amide with a similar structure but lacking the additional alkyl chains.

    N-BUTYL-3-METHYLBUTANAMIDE: Another related compound with a different substitution pattern on the amide group.

Uniqueness

3-METHYL-N-[4-(3-METHYLBUTANAMIDO)BUTYL]BUTANAMIDE is unique due to its dual amide groups and extended alkyl chains, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from simpler amides.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

3-methyl-N-[4-(3-methylbutanoylamino)butyl]butanamide

InChI

InChI=1S/C14H28N2O2/c1-11(2)9-13(17)15-7-5-6-8-16-14(18)10-12(3)4/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

LCXLLFGXPJNYJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCCCNC(=O)CC(C)C

Origin of Product

United States

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